1H-Benzimidazole, 2-C10-18-alkyl derivs.
Description
1H-Benzimidazole derivatives are heterocyclic aromatic compounds featuring a benzene ring fused to an imidazole moiety. The 2-C10-18-alkyl derivatives are characterized by long-chain alkyl substituents (C10–C18) at the C-2 position of the benzimidazole core. These derivatives are synthesized via condensation of o-phenylenediamines with carboxylic acids, chloroacetic acid, or their derivatives under acidic conditions . Modifications at the N-1 position or C-5/6 positions further diversify their structural and functional properties, enabling applications in antimicrobial, anticancer, and antimalarial therapies .
Key properties of 2-C10-18-alkyl derivatives include enhanced lipophilicity due to the long alkyl chains, which improves membrane permeability and bioavailability. This structural feature is critical for their bioactivity, particularly in disrupting microbial cell membranes .
Properties
CAS No. |
100208-75-1 |
|---|---|
Molecular Formula |
C14H14O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-C10-18-alkyl derivs. typically involves the alkylation of 1H-Benzimidazole with alkyl halides or alcohols. The reaction conditions may vary depending on the specific alkyl chain length desired. A common synthetic route includes the following steps:
Alkylation Reaction: 1H-Benzimidazole is reacted with an alkyl halide (e.g., decyl bromide, octadecyl chloride) in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired 1H-Benzimidazole, 2-C10-18-alkyl derivative in high purity
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1H-Benzimidazole, 2-C10-18-alkyl derivs. can undergo various chemical reactions, including:
Oxidation: The alkyl chains can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The alkyl chains can be further functionalized through substitution reactions with electrophiles or nucleophiles. .
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Benzimidazole, 2-C10-18-alkyl derivs. have a wide range of scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. They also serve as ligands in coordination chemistry and catalysis.
Biology: In biological research, 1H-Benzimidazole derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The alkyl chains can enhance the lipophilicity and membrane permeability of the compounds, improving their biological activity.
Medicine: Some derivatives of 1H-Benzimidazole are investigated for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions. Their ability to interact with specific molecular targets makes them promising candidates for drug development.
Industry: In the industrial sector, these compounds are used as additives in lubricants, surfactants, and polymers to enhance their performance and stability
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-C10-18-alkyl derivs. depends on their specific application and molecular target. In general, these compounds exert their effects by interacting with biological macromolecules such as proteins, nucleic acids, and cell membranes. The alkyl chains can facilitate the insertion of the compound into lipid bilayers, enhancing its interaction with membrane-bound receptors and enzymes. The benzimidazole core can form hydrogen bonds and π-π interactions with target molecules, modulating their activity and function .
Comparison with Similar Compounds
Eco-Friendly Approaches
Recent advances emphasize green synthesis methods, such as microwave irradiation and ZnO nanoparticle (NP)-catalyzed reactions, which reduce reaction times and improve yields .
Comparison with Similar Benzimidazole Derivatives
Structural and Functional Differences
Key Research Findings
Lipophilicity-Activity Relationships
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
